molecular formula C10H9N3O3 B157510 (7-Amino-2-hydroxy[1,8]naphthyridin-4-yl)acetic acid CAS No. 1931-45-9

(7-Amino-2-hydroxy[1,8]naphthyridin-4-yl)acetic acid

Cat. No. B157510
CAS RN: 1931-45-9
M. Wt: 219.2 g/mol
InChI Key: SCRPOFISSCKDFL-UHFFFAOYSA-N
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Description

“(7-Amino-2-hydroxy[1,8]naphthyridin-4-yl)acetic acid” is a chemical compound with the molecular formula C10H9N3O3 . It has a molecular weight of 219.2 . The IUPAC name for this compound is "(7-amino-2-hydroxy[1,8]naphthyridin-4-yl)acetic acid" .


Molecular Structure Analysis

The InChI code for “(7-Amino-2-hydroxy[1,8]naphthyridin-4-yl)acetic acid” is 1S/C10H9N3O3/c11-7-2-1-6-5(4-9(15)16)3-8(14)13-10(6)12-7/h1-3H,4H2,(H,15,16)(H3,11,12,13,14) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“(7-Amino-2-hydroxy[1,8]naphthyridin-4-yl)acetic acid” has a density of 1.6±0.1 g/cm3, a boiling point of 611.9±50.0 °C at 760 mmHg, and a flash point of 323.9±30.1 °C . It has 6 H bond acceptors, 4 H bond donors, and 2 freely rotating bonds . Its polar surface area is 109 Å2 .

Scientific Research Applications

Synthesis of Novel Compounds

  • Mogilaiah and Sakram (2004) demonstrated the synthesis of Mannich bases containing the 1,8-naphthyridine moiety, which were studied for their antibacterial activity (Mogilaiah & Sakram, 2004).
  • Zong, Zhou, and Thummel (2008) reported on synthesizing ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety, useful in metal complexes and for anchoring ligands to semiconductor surfaces (Zong, Zhou, & Thummel, 2008).

Antibacterial and Antifungal Studies

  • Vinod et al. (2008) explored the synthesis of Schiff bases containing 1,8-naphthyridines and evaluated their antibacterial and antifungal activities (Vinod, Kumar, Prashanth, & Baskar, 2008).
  • Braun and Dittrich (2010) synthesized the racemic amino acid (7-hydroxycoumarin-4-yl)ethylglycine, a potential fluorescent probe in proteins (Braun & Dittrich, 2010).

Potential Antitumor Activity

  • Tomita et al. (2002) investigated 1,7-disubstituted-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids for their antitumor properties (Tomita et al., 2002).

Development of Supramolecular Structures

  • Jin et al. (2011) studied hydrogen bonding in 2-aminoheterocyclic compounds, such as 1,8-naphthyridine-2-amine, with carboxylic acid derivatives to form organic salts (Jin et al., 2011).

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) for "(7-Amino-2-hydroxy[1,8]naphthyridin-4-yl)acetic acid" .

properties

IUPAC Name

2-(7-amino-2-oxo-1H-1,8-naphthyridin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c11-7-2-1-6-5(4-9(15)16)3-8(14)13-10(6)12-7/h1-3H,4H2,(H,15,16)(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRPOFISSCKDFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CC(=O)N2)CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00420603
Record name (7-amino-2-hydroxy[1,8]naphthyridin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Amino-2-hydroxy[1,8]naphthyridin-4-yl)acetic acid

CAS RN

1931-45-9
Record name 7-Amino-1,2-dihydro-2-oxo-1,8-naphthyridine-4-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1931-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (7-amino-2-hydroxy[1,8]naphthyridin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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